molecular formula C9H6Br2O3S B12073365 Methyl 4,5-dibromo-3-(prop-2-yn-1-yloxy)thiophene-2-carboxylate

Methyl 4,5-dibromo-3-(prop-2-yn-1-yloxy)thiophene-2-carboxylate

Cat. No.: B12073365
M. Wt: 354.02 g/mol
InChI Key: FLYBDXGLGYELPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4,5-dibromo-3-(prop-2-yn-1-yloxy)thiophene-2-carboxylate typically involves the bromination of thiophene followed by esterification and alkylation reactions.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve large-scale bromination and esterification processes, optimized for yield and purity. The use of continuous flow reactors and automated synthesis platforms may enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 4,5-dibromo-3-(prop-2-yn-1-yloxy)thiophene-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4,5-dibromo-3-(prop-2-yn-1-yloxy)thiophene-2-carboxylate is used in several scientific research applications:

Mechanism of Action

The mechanism of action for Methyl 4,5-dibromo-3-(prop-2-yn-1-yloxy)thiophene-2-carboxylate is not well-documented. its reactivity is primarily due to the presence of the bromine atoms and the prop-2-yn-1-yloxy group, which facilitate various chemical transformations. The molecular targets and pathways involved in its applications are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4,5-dibromo-3-(prop-2-yn-1-yloxy)thiophene-2-carboxylate is unique due to its combination of bromine atoms and the prop-2-yn-1-yloxy group, which provide distinct reactivity and potential for diverse applications in organic synthesis and material science.

Properties

Molecular Formula

C9H6Br2O3S

Molecular Weight

354.02 g/mol

IUPAC Name

methyl 4,5-dibromo-3-prop-2-ynoxythiophene-2-carboxylate

InChI

InChI=1S/C9H6Br2O3S/c1-3-4-14-6-5(10)8(11)15-7(6)9(12)13-2/h1H,4H2,2H3

InChI Key

FLYBDXGLGYELPZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C(=C(S1)Br)Br)OCC#C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.